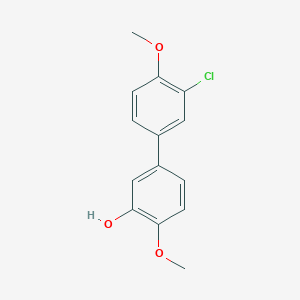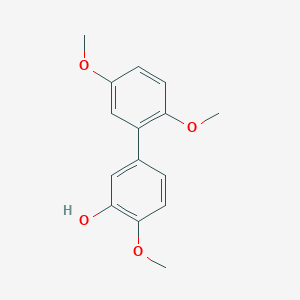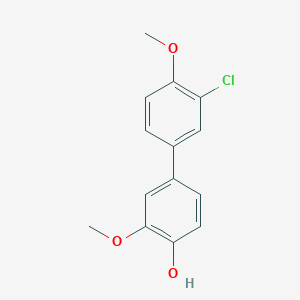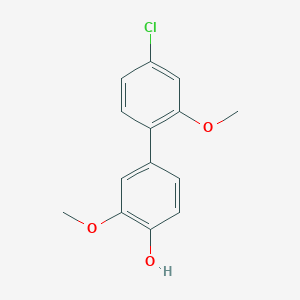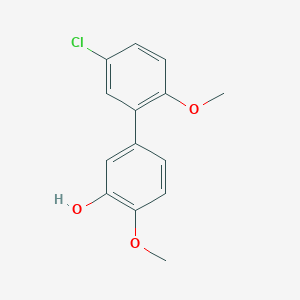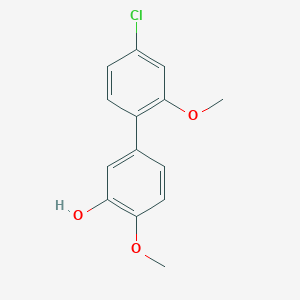
2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% (2-M5TFP) is an organic compound with a wide range of applications in research and development. It is a colorless crystalline solid that is soluble in organic solvents. 2-M5TFP has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it has been used as an intermediate in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and polysaccharides.
Mechanism of Action
2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of organic compounds. It acts as a catalyst in the reaction, promoting the formation of new bonds between molecules. The mechanism of action of 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% is not fully understood, but it is believed to involve the formation of a new bond between the two reacting molecules, which is then stabilized by the presence of the 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% are not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% in laboratory experiments include its high solubility in organic solvents, its ability to act as a catalyst in the synthesis of a variety of organic compounds, and its ability to act as an inhibitor of certain enzymes. The main limitation of using 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% in laboratory experiments is its potential toxicity, which can be a concern when working with high concentrations of the compound.
Future Directions
There are a number of potential future directions for the use of 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95%. These include the development of new synthetic methods for the synthesis of organic compounds, the development of new pharmaceuticals and agrochemicals, and the development of new catalysts for the synthesis of organic compounds. In addition, further research into the biochemical and physiological effects of 2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% may be beneficial in the development of new treatments for a variety of diseases.
Synthesis Methods
2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% can be synthesized using a number of methods. The most common method is the reaction of 4-trifluoromethylphenol with 2-methoxy-5-chlorophenol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of 2-methoxy-5-(4-trifluoromethylphenyl)phenol, 95% (2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95%).
Scientific Research Applications
2-Methoxy-5-(4-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and polysaccharides. In addition, it has been used as a catalyst for the synthesis of a variety of organic compounds. It has also been used as a reagent in the synthesis of a variety of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-methoxy-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-4-10(8-12(13)18)9-2-5-11(6-3-9)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEMMBNAZQZWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685689 |
Source


|
| Record name | 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1261904-05-5 |
Source


|
| Record name | 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)

